molecular formula C10H15Li2N2O14P3 B12371560 Deoxythymidine-5'-triphosphate-13C10 (dilithium)

Deoxythymidine-5'-triphosphate-13C10 (dilithium)

Cat. No.: B12371560
M. Wt: 504.0 g/mol
InChI Key: HGQGGFXJPYJQGW-YFIVJRRZSA-L
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Description

Deoxythymidine-5’-triphosphate-13C10 (dilithium) is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of deoxythymidine triphosphate (dTTP), one of the four nucleoside triphosphates that serve as building blocks for DNA synthesis. The incorporation of carbon-13 isotopes into the molecule allows for detailed studies of DNA replication and repair mechanisms, as well as other biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Deoxythymidine-5’-triphosphate-13C10 (dilithium) involves the incorporation of carbon-13 isotopes into the deoxythymidine molecule. This can be achieved through various synthetic routes, including:

    Chemical Synthesis: Starting from labeled thymidine, the triphosphate group is introduced using phosphorylating agents under controlled conditions.

    Enzymatic Synthesis: Enzymes such as thymidine kinase can be used to phosphorylate labeled thymidine to produce the triphosphate form.

Industrial Production Methods

Industrial production of Deoxythymidine-5’-triphosphate-13C10 (dilithium) typically involves large-scale chemical synthesis. The process includes:

    Isotope Labeling: Incorporation of carbon-13 isotopes into thymidine.

    Phosphorylation: Sequential phosphorylation to introduce the triphosphate group.

    Purification: High-performance liquid chromatography (HPLC) and other purification techniques to ensure high purity and isotopic enrichment.

Chemical Reactions Analysis

Types of Reactions

Deoxythymidine-5’-triphosphate-13C10 (dilithium) undergoes various chemical reactions, including:

    Phosphorylation: Conversion to other nucleotide forms.

    Hydrolysis: Breakdown into deoxythymidine and inorganic phosphate.

    Polymerization: Incorporation into DNA strands during replication.

Common Reagents and Conditions

    Phosphorylating Agents: Such as phosphorus oxychloride (POCl3) and pyrophosphate.

    Enzymes: Thymidine kinase and DNA polymerase.

    Reaction Conditions: Typically carried out in aqueous solutions at physiological pH and temperature.

Major Products

    Deoxythymidine Monophosphate (dTMP): Formed by partial hydrolysis.

    Deoxythymidine Diphosphate (dTDP): Intermediate in the synthesis of dTTP.

    DNA: When incorporated into DNA strands during replication.

Scientific Research Applications

Deoxythymidine-5’-triphosphate-13C10 (dilithium) has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in studies of nucleotide metabolism and DNA synthesis.

    Biology: Helps in understanding DNA replication, repair, and recombination processes.

    Medicine: Utilized in the development of diagnostic tools and therapeutic agents targeting DNA synthesis.

    Industry: Employed in the production of labeled nucleotides for research and pharmaceutical applications.

Mechanism of Action

Deoxythymidine-5’-triphosphate-13C10 (dilithium) exerts its effects by serving as a substrate for DNA polymerases during DNA synthesis. The carbon-13 labeling allows for detailed tracking and analysis of its incorporation into DNA. The molecular targets include:

    DNA Polymerase: Enzyme responsible for DNA synthesis.

    Thymidine Kinase: Enzyme involved in the phosphorylation of thymidine.

Comparison with Similar Compounds

Deoxythymidine-5’-triphosphate-13C10 (dilithium) can be compared with other labeled nucleotides:

    Deoxyadenosine Triphosphate (dATP): Another nucleotide used in DNA synthesis.

    Deoxycytidine Triphosphate (dCTP): Involved in DNA replication and repair.

    Deoxyguanosine Triphosphate (dGTP): Essential for DNA synthesis.

Uniqueness

The incorporation of carbon-13 isotopes in Deoxythymidine-5’-triphosphate-13C10 (dilithium) makes it unique for studies requiring stable isotope labeling. This allows for precise tracking and analysis in various biochemical and molecular biology experiments.

Properties

Molecular Formula

C10H15Li2N2O14P3

Molecular Weight

504.0 g/mol

IUPAC Name

dilithium;[[hydroxy-[[(2R,3R,5R)-3-hydroxy-5-(5-(113C)methyl-2,4-dioxo(2,4,5,6-13C4)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy]phosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H17N2O14P3.2Li/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7-,8-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1;;

InChI Key

HGQGGFXJPYJQGW-YFIVJRRZSA-L

Isomeric SMILES

[Li+].[Li+].[13CH3][13C]1=[13CH]N([13C](=O)N[13C]1=O)[13C@H]2[13CH2][13C@H]([13C@H](O2)[13CH2]OP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O

Canonical SMILES

[Li+].[Li+].CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O

Origin of Product

United States

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